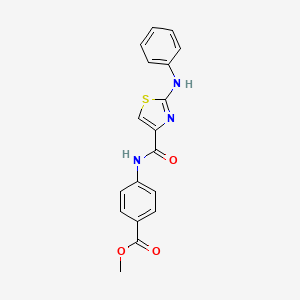

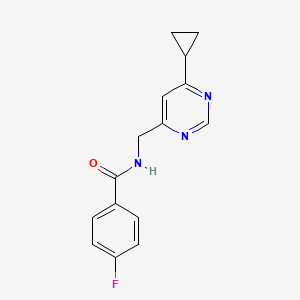

![molecular formula C18H18N4O5S B2550764 4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-08-5](/img/structure/B2550764.png)

4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of the 1,3,4-oxadiazole moiety. Benzamide derivatives are known for their wide range of biological applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. The methoxyphenyl group may contribute to the compound's binding affinity to various biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of starting materials that are of interest in drug chemistry. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone involves a one-pot ring conversion reaction . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the dimethylsulfamoyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety and additional functional groups that can significantly influence the compound's properties and biological activity. The 1,3,4-oxadiazole ring is a common feature in these molecules and is known for its contribution to the binding with nucleotide protein targets . The presence of substituents like methyl, methoxy, and sulfonamide groups can further modulate the compound's interaction with biological systems .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesis of secondary benzenesulfonamides and bis-benzenesulfonamides involves reactions with CS2 and KOH, followed by a new approach using Et3N and dimethylaminopyridine . These reactions highlight the versatility of benzamide derivatives in chemical transformations, which could be relevant for the modification and optimization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For instance, the presence of the 1,3,4-oxadiazole moiety and various substituents like methyl and methoxy groups can impact the compound's hydrophobicity and potential to interact with biological membranes . These properties are crucial for the compound's bioavailability and efficacy as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with the 1,3,4-oxadiazol-2-yl moiety, similar to the specified chemical, are synthesized and characterized for various applications. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their photophysical properties, such as singlet oxygen quantum yield, which are crucial for applications in photodynamic therapy and fluorescence imaging (Pişkin, Canpolat, & Öztürk, 2020). Similarly, synthesis and in vitro screening of dihydropyrimidine derivatives with the 1,3,4-oxadiazol-2-yl moiety have demonstrated antidiabetic potential, showcasing the versatility of these compounds in medicinal chemistry (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Anticancer and Antimicrobial Applications

Several derivatives exhibit promising anticancer and antimicrobial activities. For example, novel benzodifuranyl and oxadiazepine compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic properties, with some derivatives displaying high selectivity for COX-2 inhibition, suggesting potential for cancer therapy (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide moiety have demonstrated effective nematocidal activity, highlighting their potential in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Photophysical and Material Science Applications

The synthesis of aromatic polyamides with pendent acetoxybenzamide groups, incorporating oxadiazole units, has revealed materials with good thermal stability, solubility, and the ability to form thin flexible films with potential in electronics and materials science due to their luminescent properties (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if initial studies suggest that this compound has potential as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S/c1-22(2)28(24,25)15-10-6-12(7-11-15)16(23)19-18-21-20-17(27-18)13-4-8-14(26-3)9-5-13/h4-11H,1-3H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKGJTRSKWGCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

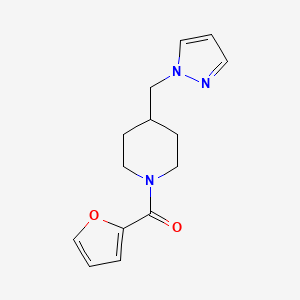

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)

![Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate](/img/structure/B2550691.png)

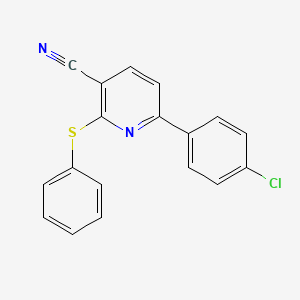

![1-(4-Methoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2550694.png)

![methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2550696.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2550702.png)

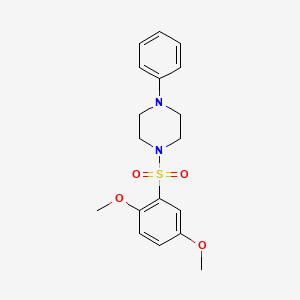

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2550703.png)